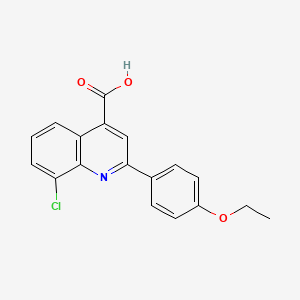

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-2-23-12-8-6-11(7-9-12)16-10-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-10H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXSKZHAGHBZEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters as starting materials . The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial production methods may involve the use of transition metal-catalyzed reactions, ionic liquid-mediated reactions, or green chemistry protocols to enhance yield and reduce environmental impact . For example, using enaminone as a replacement for 1,3-dicarbinols has been shown to improve yield and practicality .

Chemical Reactions Analysis

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or tetrahydrofuran, and controlled temperatures . Major products formed from these reactions include substituted quinoline derivatives with potential biological activities .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of quinoline-4-carboxylic acids, including 8-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, exhibit significant anticancer properties. These compounds have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For instance, studies have shown that certain derivatives can selectively inhibit HDAC3, leading to apoptosis in cancer cells .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects involves the modulation of gene expression through acetylation of histones, which can alter the transcriptional landscape of cancer cells. This has been demonstrated in preclinical models where the administration of these compounds resulted in reduced tumor growth and increased sensitivity to conventional chemotherapeutics .

Antimicrobial Properties

Broad-Spectrum Activity

this compound has also been evaluated for its antimicrobial properties. Studies have reported that derivatives of this compound demonstrate activity against a variety of pathogens, including bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance, making the search for novel antimicrobial agents critical .

Case Studies

In one study, various quinoline derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the quinoline structure enhanced antibacterial activity, suggesting a pathway for developing new antibiotics based on this scaffold .

Biochemical Applications

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain kinases that are implicated in cancer and inflammatory diseases. This inhibition can disrupt signaling pathways critical for cell growth and survival, providing a therapeutic avenue for treatment .

Material Science

Fluorescent Properties

Beyond biological applications, this compound exhibits interesting fluorescent properties that make it suitable for use in material science. Its ability to emit fluorescence upon excitation can be harnessed in the development of sensors or imaging agents .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits HDAC3; induces apoptosis in cancer cells |

| Antimicrobial Activity | Potential antibiotic | Effective against Staphylococcus aureus |

| Biochemical Research | Enzyme inhibition | Inhibits kinases involved in cancer |

| Material Science | Fluorescent materials | Useful for sensor development |

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in enzyme function . Additionally, it can interfere with cellular pathways by modulating receptor activity or altering signal transduction processes .

Comparison with Similar Compounds

Key Observations :

- The position of chlorine (e.g., 6 vs. 8) significantly alters steric and electronic properties. For example, 6-chloro derivatives may exhibit different binding affinities in biological targets compared to 8-chloro analogs .

- Lipophilicity increases with alkyl or halogenated aryl groups (e.g., 2,4-dichlorophenyl vs. 4-ethoxyphenyl), influencing bioavailability .

Antibacterial Activity

- This compound: Limited direct data, but structurally similar 2-phenylquinoline-4-carboxylic acids show MIC values of 64–128 µg/mL against Staphylococcus aureus and Escherichia coli .

- 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid: Exhibits moderate activity against Gram-positive bacteria due to enhanced membrane penetration from the methyl group .

- 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid: Increased halogenation correlates with higher antitubercular activity (MIC < 10 µM against Mycobacterium tuberculosis) .

Antimycobacterial Activity

Quinoline-4-carboxylic acids with bulky substituents (e.g., naphthyl or phenanthryl) at position 2 inhibit M. tuberculosis DNA gyrase. For example, 6-isopropyl-2-(phenanthren-3-yl)quinoline-4-carboxylic acid shows IC₅₀ < 5 µM .

Biological Activity

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C₁₈H₁₄ClNO₃

- Molecular Weight : 327.76 g/mol

- Structure : The compound features a quinoline backbone with a chloro substituent and an ethoxyphenyl moiety, enhancing its lipophilicity and biological activity compared to other quinoline derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, positioning it as a candidate for antibiotic development. The compound's structural attributes contribute to its ability to disrupt bacterial cell functions.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against breast cancer and other malignancies. Studies have demonstrated that quinoline derivatives can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase II, which is crucial for DNA replication and transcription.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules:

- Enzyme Inhibition : This compound has been shown to inhibit human tissue-nonspecific alkaline phosphatase (h-TNAP) and other alkaline phosphatases, leading to altered cellular signaling and metabolism.

- Molecular Docking Studies : Molecular docking simulations suggest that the compound binds effectively to the active sites of target enzymes, which may result in significant inhibitory effects on their activity .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- In vitro studies have demonstrated that this compound exhibits potent activity against several bacterial strains, with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent.

-

Anticancer Activity :

- A study highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting its role as a potential anticancer agent. The IC50 values for various cancer cell lines indicated significant cytotoxic effects at low concentrations.

- Enzyme Interaction Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C₁₈H₁₄ClNO₃ | 327.76 g/mol | Antimicrobial, Anticancer |

| Chloroquine | C₁₈H₁₄ClN₃ | 319.86 g/mol | Antimalarial |

| Quinine | C₂₁H₂₄N₂O₂ | 324.43 g/mol | Antimalarial |

The unique substitution pattern of this compound may enhance its pharmacological profile compared to other quinoline derivatives like chloroquine and quinine, which are primarily used for malaria treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid?

- Methodology : Synthesis typically involves cyclization of substituted anilines with keto esters, followed by halogenation and functional group modifications. For example, similar quinoline-4-carboxylic acids are synthesized via Gould-Jacobs reactions, where a substituted aniline reacts with diethyl ethoxymethylenemalonate under reflux conditions. Chlorination at the 8-position can be achieved using reagents like POCl₃ or N-chlorosuccinimide . Post-synthetic hydrolysis of the ester to the carboxylic acid is performed using NaOH or HCl .

- Key Considerations : Monitor reaction temperature and stoichiometry to avoid over-chlorination. Purity can be confirmed via HPLC or TLC .

Q. How is structural characterization performed for this compound?

- Methodology :

- NMR : H and C NMR identify substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., triclinic systems observed in similar chlorinated quinolines) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 344.2) .

- Validation : Compare data with structurally analogous compounds (e.g., 6-ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid ).

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

- Emergency Measures : For skin contact, wash with 10% ethanol-water solution; for spills, neutralize with sodium bicarbonate .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Strategies :

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) .

Q. What structure-activity relationships (SAR) are observed in analogs of this compound?

- Key Findings :

- Substituent Effects :

- Chlorine at the 8-position enhances metabolic stability but reduces solubility .

- Ethoxyphenyl groups improve binding to hydrophobic enzyme pockets (e.g., CYP450 inhibition) .

- Biological Activity : Analogous 4-carboxylic acid derivatives show antitubercular activity (MIC: 0.5–2 µg/mL) .

- Data Contradictions : Some studies report conflicting solubility trends for Cl vs. Br substituents; reconcile via Hansen solubility parameters .

Q. How can computational methods aid in studying its biological targets?

- Approaches :

- Docking Simulations : Use AutoDock Vina to predict binding to Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) .

- MD Simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories (GROMACS) .

- QSAR Models : Correlate logP values (<3.5) with antibacterial potency (R² > 0.85) .

- Validation : Cross-check predictions with in vitro enzyme inhibition assays (IC₅₀: 1–5 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.